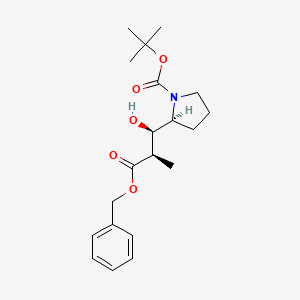

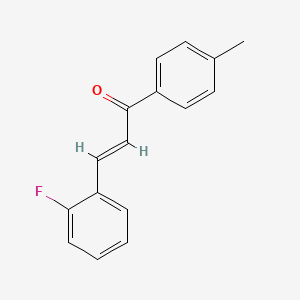

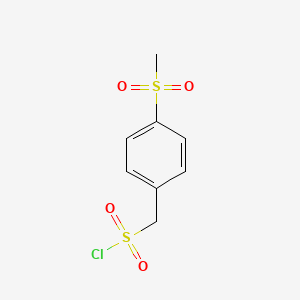

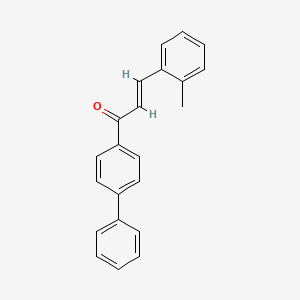

Methyl 4-(benzyloxy)-3-formylbenzoate

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has also been reported .科学的研究の応用

Synthons for Biologically Active Compounds

Methyl 4-(benzyloxy)-3-formylbenzoate has been utilized in the synthesis of various biologically active compounds. For instance, it was used as a synthon for the preparation of aromatic analogs of effective juvenoids derived from naphthalene ozonolysis products (Kukovinets et al., 2006).

Process Optimization and Chemical Synthesis

Research has focused on optimizing processes involving Methyl 4-(benzyloxy)-3-formylbenzoate. For example, the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate was optimized, investigating the impact of various factors on yield (Tan Jihua, 2014).

Liquid-Crystalline Phase and Supramolecular Dendrimers

In a notable study, methyl 4-(benzyloxy)-3-formylbenzoate-based monodendrons exhibited a unique thermotropic cubic liquid-crystalline phase. This discovery has implications for the design of spherical supramolecular dendrimers (Balagurusamy et al., 1997).

Spectral Analysis and Structural Elucidation

Methyl 4-(benzyloxy)-3-formylbenzoate has been a subject in studies aiming at spectral analysis and structural elucidation of chemical compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate (Şahin et al., 2015).

Anticancer Potency and Cell Cycle Arrest

Research into anticancer properties of certain compounds led to the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, derived from triphenylstannyl 4-formylbenzoate, showing potent and selective cytotoxicity with implications for inducing G1 and G2/M cell cycle arrest in cancer cells (Basu Baul et al., 2017).

Pharmaceutical and Biochemical Applications

Further applications in pharmaceutical and biochemical research involve the synthesis of various compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which has potential therapeutic uses (Wang et al., 2015).

Safety and Hazards

将来の方向性

Future research could focus on developing catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation . Additionally, more research is needed to fully understand the properties and potential applications of “Methyl 4-(benzyloxy)-3-formylbenzoate” and similar compounds.

特性

IUPAC Name |

methyl 3-formyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)13-7-8-15(14(9-13)10-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHQWKDRRNMPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-formylbenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)